2,4-dichloro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide
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Overview
Description
2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound characterized by its unique structure, which includes benzothiazole, furan, and benzohydrazide moieties
Preparation Methods
The synthesis of 2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 6-nitro-1,3-benzothiazole and 2,4-dichlorobenzohydrazide. These intermediates are then subjected to condensation reactions under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential use as a pharmaceutical agent.
Medicine: Research explores its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2,4-dichloro-N’-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide include other benzothiazole derivatives and hydrazides These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Biological Activity
2,4-Dichloro-N'-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to summarize the available research on its biological effects, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dichloro and hydrazide functional groups : These contribute to its reactivity and biological activity.
- Furan and benzothiazole moieties : These aromatic systems are known for their bioactivity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and furan compounds often exhibit significant antimicrobial properties. In a study evaluating various sulfide derivatives, it was found that a related compound demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates of 83.4% and 78.8%, respectively . This suggests that the presence of the benzothiazole moiety in this compound could enhance its antimicrobial efficacy.
Anticancer Activity
The anticancer potential of hydrazone derivatives has been extensively studied. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and LN-229. The mechanism often involves the induction of apoptosis in cancer cells. In vitro studies have demonstrated varying degrees of inhibitory concentration (IC) values, indicating that modifications in structure can lead to enhanced activity against specific cancer types .
Antioxidant Activity
Antioxidant assays conducted on related compounds have revealed substantial inhibitory effects on oxidative stress markers. For example, certain derivatives exhibited inhibition ratios comparable to ascorbic acid (85.9% inhibition), highlighting their potential as antioxidants . The antioxidant activity is crucial for mitigating oxidative damage in biological systems.
Case Studies
- Antimicrobial Efficacy : A study on sulfide derivatives derived from benzothiazole showed significant antibacterial activity, with one derivative achieving an inhibition zone of 11.9 mm against Pseudomonas aeruginosa . This suggests that similar modifications in this compound could yield compounds with enhanced antimicrobial properties.
- Cytotoxicity Testing : In vitro testing on hydrazone derivatives indicated promising results against various human cancer cell lines, with some compounds exhibiting IC values as low as 0.48 µg/mL against Micrococcus luteus, significantly outperforming traditional antibiotics like nitrofurantoin .
Data Tables
Properties
Molecular Formula |
C19H10Cl2N4O4S2 |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-[5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H10Cl2N4O4S2/c20-10-1-4-13(14(21)7-10)18(26)24-22-9-12-3-6-17(29-12)31-19-23-15-5-2-11(25(27)28)8-16(15)30-19/h1-9H,(H,24,26)/b22-9+ |
InChI Key |
HDUWWWIDVQYOJO-LSFURLLWSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SC3=CC=C(O3)/C=N/NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SC3=CC=C(O3)C=NNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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